molecular formula C10H7NO2 B1617482 7-Methoxybenzofuran-2-carbonitrile CAS No. 35351-49-6

7-Methoxybenzofuran-2-carbonitrile

Cat. No.: B1617482
CAS No.: 35351-49-6
M. Wt: 173.17 g/mol
InChI Key: IRBYXKAZUXVYEX-UHFFFAOYSA-N
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Description

7-Methoxybenzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Biochemical Analysis

Biochemical Properties

7-Methoxybenzofuran-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit key enzymes involved in oxidative stress and inflammation . These interactions are crucial for the compound’s biological activities, such as its anti-inflammatory and antioxidant effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects are beneficial in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are key molecular targets in Alzheimer’s disease . These interactions highlight the potential therapeutic applications of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their stability over time, which is crucial for their sustained biological activity . Additionally, long-term exposure to these compounds can lead to persistent changes in cellular function, such as altered mitochondrial structure and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzofuran derivatives can modulate glucose and lipid metabolism by influencing short-chain fatty acids and glycolipid metabolism . These interactions are vital for maintaining energy homeostasis and normal physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, benzofuran derivatives may localize to mitochondria, influencing mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxybenzofuran-2-carbonitrile typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and carbonitrile groups. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxybenzofuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

7-Methoxybenzofuran-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methoxybenzofuran-2-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

7-methoxy-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYXKAZUXVYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305423
Record name 7-methoxybenzo(b)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35351-49-6
Record name 35351-49-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methoxybenzo(b)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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